![molecular formula C8H10N2 B1315361 (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine CAS No. 502612-54-6](/img/structure/B1315361.png)

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

概要

説明

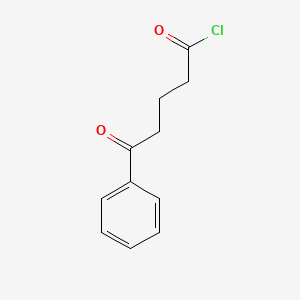

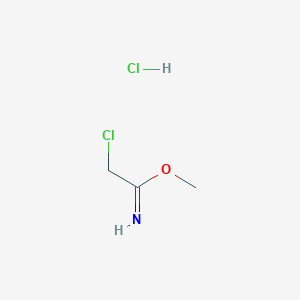

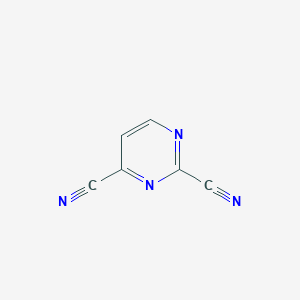

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a mono-isotopic mass of 134.084396 Da .

Synthesis Analysis

The synthesis of pyridine derivatives, such as “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” consists of a cyclopenta ring attached to a pyridin ring . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.1±0.3 cm3 and a polar surface area of 39 Å2 .科学的研究の応用

Pharmaceutical Synthesis and Antimicrobial Research

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is predominantly utilized in pharmaceutical research, particularly in the synthesis of fourth-generation Cefpirome, a cephalosporin antibiotic. This compound has shown a broad spectrum of applications ranging from acting as a bactericide and antimicrobial agent to its use in plant protection agents, synthetic resins, antioxidants, and plastics. The preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route being highlighted for its high yield potential, suggesting a promising area for further development in pharmaceutical synthesis (Fu Chun, 2007).

Organic Synthesis and Chemical Studies

In the field of organic chemistry, the versatility of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is further demonstrated through its involvement in intramolecular inverse electron-demand [4+2] cycloadditions. This process is used to synthesize specific pyrimidines, with studies emphasizing the importance of solvent choice and the steric bulk of precursor molecules on yield outcomes. Such reactions underscore the compound's role in advancing synthetic methodologies and understanding reaction mechanisms (Morgan Donnard et al., 2017).

Heterocyclic Compound Synthesis

Further research into the synthesis of heterocyclic compounds, such as tetrahydroquinolines and pyrindines, incorporates (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine derivatives. These syntheses are achieved through multi-component reactions that offer insights into constructing complex molecular architectures. This aspect of research not only broadens the scope of this compound's application in creating novel heterocyclic structures but also contributes to the development of new pharmaceuticals and materials (Nasser A. M. Yehia et al., 2002).

Biological Activity and Anticancer Research

A novel aspect of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine research involves its potential biological activities, notably in anticancer studies. Certain derivatives have been explored for their cytotoxic effects against various cancer cell lines, presenting a foundation for future anticancer drug development. This highlights the compound's significance beyond mere chemical synthesis, venturing into critical healthcare applications (H. Behbehani et al., 2020).

特性

IUPAC Name |

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXLKVRHHCKDR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477572 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine | |

CAS RN |

502612-54-6 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)